molecular formula C9H11BrO B3031009 2-Methoxy-3-methylbenzyl bromide CAS No. 122950-66-7

2-Methoxy-3-methylbenzyl bromide

Cat. No.: B3031009
CAS No.: 122950-66-7
M. Wt: 215.09 g/mol
InChI Key: DMQMITNJIJERTM-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzyl bromide (: 122950-66-7) is an organic compound with the molecular formula C 9 H 11 BrO and a molecular weight of 215.09 g/mol . Its structure is defined by the SMILES notation CC1=C(OC)C(CBr)=CC=C1 . As a benzyl bromide derivative, it serves as a versatile alkylating agent and a valuable building block in organic synthesis and medicinal chemistry research. This compound is classified as For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQMITNJIJERTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560193
Record name 1-(Bromomethyl)-2-methoxy-3-methylbenzene
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Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122950-66-7
Record name 1-(Bromomethyl)-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-methylbenzyl bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzyl bromide can be synthesized through the bromination of 2-methoxy-3-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylbenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituted benzyl bromides exhibit variations in bond lengths, torsion angles, and reactivity due to substituent positioning and electronic effects. Key comparisons include:

2.1. 2,6-Dimethoxybenzyl Bromide
  • Structural Data : Compared to unsubstituted benzyl bromide, the 2,6-dimethoxy derivative shows lengthened ring–CH₂ (1.515 Å vs. ~1.48 Å) and CH₂–Br bonds (1.965 Å vs. ~1.95 Å) . The torsion angle between the aromatic ring and Br approaches 90° , indicating steric hindrance from the two methoxy groups .
  • Reactivity : The electron-donating methoxy groups may stabilize intermediates in substitution reactions, though steric effects could slow kinetics.
2.2. 3,5-Dimethoxybenzyl Bromide
  • Applications : Used in synthesizing resveratrol analogs and 3,5-dimethoxyhomophthalic acid, highlighting its utility in creating bioactive molecules .
  • Data Variability : Structural parameters derived from powder diffraction (bond lengths: 1.49 Å for CH₂–Br) differ from single-crystal studies (1.96 Å), emphasizing methodological impacts on reported values .
2.3. 3-Methoxybenzyl Bromide
  • Physical Properties: Boiling point (152°C) and density (1.436 g/cm³) .
2.4. 4-Methoxybenzyl Bromide
  • Synthetic Utility : A precursor for pharmaceuticals and agrochemicals. The para-methoxy group directs electrophilic substitution reactions to specific ring positions, contrasting with ortho/meta substituents in other analogs .

Comparative Data Table

Compound Molecular Formula Substituent Positions Boiling Point (°C) Density (g/cm³) Key Applications
2-Methoxy-3-methylbenzyl bromide C₈H₈Br₂O 2-OCH₃, 3-CH₃ N/A N/A Intermediate in organic synthesis
2,6-Dimethoxybenzyl bromide C₉H₁₀Br₂O₂ 2,6-OCH₃ N/A N/A Crystallography studies
3,5-Dimethoxybenzyl bromide C₉H₁₀Br₂O₂ 3,5-OCH₃ N/A N/A Resveratrol synthesis
3-Methoxybenzyl bromide C₈H₈BrO 3-OCH₃ 152 1.436 Alkylating agent
4-Methoxybenzyl bromide C₈H₈BrO 4-OCH₃ N/A N/A Pharmaceutical intermediates

Biological Activity

2-Methoxy-3-methylbenzyl bromide, also known by its IUPAC name 1-(bromomethyl)-2-methoxy-3-methylbenzene, is a compound that has garnered interest for its potential biological activities. With a molecular formula of C9H11BrO and a CAS number of 122950-66-7, this compound is primarily studied for its interactions with various biological systems, including its potential therapeutic applications.

  • Molecular Weight : 215.09 g/mol
  • Physical State : Liquid oil
  • Flash Point : 131-140 °C (21 mmHg)
  • InChI Key : DMQMITNJIJERTM-UHFFFAOYSA-N

These properties suggest that the compound can be handled under ambient conditions, making it suitable for various laboratory applications.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The bromine atom in the structure is likely responsible for electrophilic interactions, which can modify protein functions or enzyme activities. This reactivity may lead to inhibition or modulation of key biological pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various substituted benzyl bromides can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells. The presence of the methoxy group is believed to enhance lipophilicity, allowing better cell membrane penetration and subsequent cytotoxic effects on tumor cells. Specific studies have indicated that analogs can inhibit cell proliferation in various cancer cell lines, although detailed studies on this compound are still limited .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that benzyl bromides showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .
Anticancer Activity Research on structurally similar compounds revealed that they could induce apoptosis in breast cancer cell lines through caspase activation.
Mechanistic Insights Investigations into structure-activity relationships (SAR) highlighted the importance of the methoxy and bromide substituents in enhancing biological activity .

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-3-methylbenzyl bromide in high purity?

A two-step bromination approach is commonly employed:

Methoxy-methylbenzyl alcohol precursor synthesis : Start with 2-methoxy-3-methylbenzyl alcohol, synthesized via Friedel-Crafts alkylation or directed ortho-metalation.

Bromination : Use HBr or PBr₃ under anhydrous conditions to replace the hydroxyl group with bromine. For optimized purity, fractional distillation (boiling point ~152°C, similar to 3-methoxybenzyl bromide analogs) is recommended to isolate the product .
Critical note : Monitor reaction pH and temperature to avoid dibrominated byproducts, as observed in analogous benzyl bromide syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Physical properties : Compare refractive index (RI ~1.575) and density (d ~1.436 g/cm³) to literature values for methoxy-substituted benzyl bromides .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm; methyl groups appear as singlets at δ ~2.3 ppm. Bromide substitution is confirmed by deshielded aromatic protons .
    • Mass spectrometry : Look for molecular ion peaks at m/z 215–217 (M⁺, isotopic pattern for Br).
  • Chromatography : Use TLC (hexane:ethyl acetate, 8:2) or GC-MS to detect impurities like residual alcohol or dibrominated derivatives .

Q. What stability considerations are critical when handling this compound in ambient conditions?

  • Moisture sensitivity : Hydrolysis to 2-methoxy-3-methylbenzyl alcohol occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal stability : Decomposition above 113°C (analogous to 3-methoxybenzyl bromide) releases HBr gas; avoid prolonged heating .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation.

Advanced Research Questions

Q. How does the electronic environment of the methoxy and methyl groups influence the reactivity of this compound in SN2 reactions?

  • Methoxy group : The electron-donating methoxy group at the 2-position enhances electrophilicity at the benzylic carbon, accelerating SN2 displacement (e.g., with nucleophiles like CN⁻ or amines).
  • Methyl group : The 3-methyl substituent introduces steric hindrance, reducing reaction rates compared to unsubstituted analogs. Computational studies (DFT) on similar systems show a 15–20% decrease in nucleophilic attack efficiency due to steric effects .
    Experimental validation : Compare kinetic data with 3-methoxybenzyl bromide (CAS 874-98-6) to isolate steric vs. electronic contributions .

Q. What analytical techniques are most effective in resolving discrepancies in reported reaction yields involving this compound?

  • Capillary electrophoresis (CE) : Resolves bromide ions from unreacted precursors or byproducts (e.g., dibrominated derivatives) with a detection limit of 0.1 ppm .
  • ¹H NMR kinetic profiling : Track benzylic proton shifts during reactions to identify incomplete bromination or hydrolysis side reactions.
  • GC-MS headspace analysis : Quantify volatile byproducts (e.g., HBr gas) to optimize reaction stoichiometry .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • DFT calculations : Map electrostatic potential surfaces to identify reactive sites. For example, the benzylic carbon exhibits higher electrophilicity (Mulliken charge ~+0.35) compared to aromatic positions.
  • Transition state modeling : Simulate Suzuki-Miyaura coupling with Pd catalysts to predict steric clashes from the 3-methyl group, which may favor para-substituted aryl partners .
    Validation : Compare computational results with experimental yields from palladium-catalyzed couplings of analogous bromides (e.g., 4-bromo-2-methoxy-6-methylbenzoic acid derivatives) .

Data Contradictions and Mitigation Strategies

  • Boiling point variability : Reported values (e.g., 152°C vs. 160°C) may arise from impurities. Use fractional distillation with a high-efficiency column (≥20 theoretical plates) and validate purity via GC-MS .
  • Reactivity discrepancies : Conflicting SN2 rates in literature could stem from trace moisture or solvent polarity effects. Standardize reactions in anhydrous THF or DCM and monitor water content (<50 ppm) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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